molecular formula C22H19BrN2O3S B2973431 (Z)-ethyl 2-(5-(3-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate CAS No. 853740-71-3

(Z)-ethyl 2-(5-(3-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate

Cat. No. B2973431
CAS RN: 853740-71-3
M. Wt: 471.37
InChI Key: AOAMTNHLIFEAIC-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(5-(3-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C22H19BrN2O3S and its molecular weight is 471.37. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(5-(3-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(5-(3-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

One pivotal area of research involves the synthesis of thiazolidinone derivatives and their subsequent chemical transformations. For instance, Tverdokhlebov et al. (2005) demonstrated the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives, showcasing reactions that yield 5-arylmethylidene derivatives from ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates, a process highlighting the compound's role as a versatile precursor in organic synthesis Tverdokhlebov et al., 2005. This research underscores the compound's utility in generating structurally complex and biologically significant molecules.

Potential Antimicrobial and Anticancer Agents

The exploration of thiazolidinone derivatives extends into the evaluation of their biological activities, including antimicrobial and anticancer potentials. For example, research by Spoorthy et al. (2021) delves into the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, revealing their antimicrobial activities through docking studies and biological evaluations Spoorthy et al., 2021. Similarly, Mabkhot et al. (2019) investigated the anticancer potential of a novel thiazolidinone derivative, emphasizing its moderate cytotoxic activity against cancer cells and highlighting the structural basis for its activity through X-ray crystallography and computational studies Mabkhot et al., 2019. These studies collectively suggest the promising role of such compounds in developing new therapeutic agents.

properties

IUPAC Name

ethyl (2Z)-2-[5-[(3-bromophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-3-28-22(27)18(13-24)21-25(17-9-7-14(2)8-10-17)20(26)19(29-21)12-15-5-4-6-16(23)11-15/h4-11,19H,3,12H2,1-2H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAMTNHLIFEAIC-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(5-(3-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate

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